molecular formula C15H15ClN2OS B2878593 N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide CAS No. 339011-55-1

N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide

Cat. No. B2878593
CAS RN: 339011-55-1
M. Wt: 306.81
InChI Key: WACCAISPDMWXGV-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide” is a chemical compound. Its exact properties and applications are not available in my current knowledge base .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as “N-(4-chlorophenyl)formamide” and “4-chloroaniline” have been synthesized using various methods .


Molecular Structure Analysis

The molecular structure of “this compound” is not available in my current knowledge base .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not available in my current knowledge base .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in my current knowledge base .

Scientific Research Applications

Fluorescent Analog Development

Nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide (NAD+), has been synthesized to facilitate the study of enzymatic activities and intramolecular interactions. This development aids in understanding the dynamics of NAD+ in various biochemical processes, including dehydrogenase-catalyzed reactions (Barrio, Secrist, & Leonard, 1972).

Herbicidal Activity and Synthesis

Research on nicotinic acid derivatives, such as the synthesis of N-(arylmethoxy)-2-chloronicotinamides, has demonstrated potential herbicidal activity against specific plant species. These studies contribute to the development of novel, natural-product-based herbicides, showcasing the agricultural applications of nicotinamide derivatives (Yu et al., 2021).

Clinical Care and Cellular Metabolism

Nicotinamide plays a crucial role in cellular energy metabolism, oxidative stress modulation, and the regulation of cellular survival and death pathways. Its impact on diseases involving immune system dysfunction, diabetes, and aging-related conditions has been extensively studied, offering insights into therapeutic strategies and the molecular mechanisms underlying these diseases (Maiese, Zhong, Hou, & Shang, 2009).

DNA Damage and Repair

Nicotinamide's role in DNA damage response, mutagenesis, and repair mechanisms highlights its importance in maintaining genomic stability and preventing carcinogenesis. It serves as the primary precursor for NAD+, essential for ATP production and the functioning of the poly-ADP-ribose polymerase-1 (PARP-1), a key enzyme in the DNA repair process (Surjana, Halliday, & Damian, 2010).

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide” is not available in my current knowledge base .

Safety and Hazards

The safety and hazards associated with “N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide” are not available in my current knowledge base .

Future Directions

The future directions for research and applications of “N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide” are not available in my current knowledge base .

properties

IUPAC Name

N-(4-chlorophenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-10(2)20-14-8-3-11(9-17-14)15(19)18-13-6-4-12(16)5-7-13/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACCAISPDMWXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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